3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
3-Amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound characterized by its unique structure, which includes a difluorocyclobutyl group attached to a dihydropyridin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride typically involves multiple steps, starting with the preparation of the difluorocyclobutyl moiety. This can be achieved through the reaction of appropriate precursors under controlled conditions, such as the use of strong bases or acids to facilitate cyclization and fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Industry: Utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-1-(3,3-difluorocyclobutyl)ethanone hydrochloride
3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol
Uniqueness: 3-Amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride stands out due to its unique dihydropyridin-2-one core, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, stability, and biological activity.
Properties
CAS No. |
2416079-22-4 |
---|---|
Molecular Formula |
C9H11ClF2N2O |
Molecular Weight |
236.6 |
Purity |
95 |
Origin of Product |
United States |
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